molecular formula C16H26N2O3 B15315546 Tert-butyl4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate

Tert-butyl4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate

Cat. No.: B15315546
M. Wt: 294.39 g/mol
InChI Key: OPLLMBMKBRUCQF-UHFFFAOYSA-N
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Description

Tert-butyl4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate is a chemical building block of interest in medicinal chemistry and drug discovery. Its structure combines a Boc-protected piperazine, a tetrahydropyran (oxane) ring, and a terminal alkyne group. The terminal alkyne is a valuable handle for bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly used in chemical biology for labeling and constructing more complex molecules . The Boc (tert-butoxycarbonyl) protecting group safeguards the secondary piperazine amine, allowing for selective functionalization at other sites and later deprotection under mild acidic conditions . Piperazine derivatives are a significant scaffold in pharmaceutical development, featured in compounds with a range of biological activities . This reagent is intended for the synthesis of novel molecular entities for research purposes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

tert-butyl 4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H26N2O3/c1-5-16(6-12-20-13-7-16)18-10-8-17(9-11-18)14(19)21-15(2,3)4/h1H,6-13H2,2-4H3

InChI Key

OPLLMBMKBRUCQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2(CCOCC2)C#C

Origin of Product

United States

Preparation Methods

Preparation of Tetrahydropyran-4-one

Tetrahydropyran-4-one, the precursor for oxane functionalization, is synthesized via cyclization of 1,5-pentanediol under acidic conditions. This method, adapted from spirocyclic ketone syntheses, affords the ketone in 85% yield after distillation (bp 145–150°C).

Tosylation of the Hydroxyl Group

The secondary alcohol is activated as a tosylate to facilitate nucleophilic displacement. Treatment with tosyl chloride (1.2 eq) in pyridine (0°C, 4 h) provides 4-ethynyltetrahydropyran-4-yl tosylate (89% yield), characterized by a singlet at δ 2.45 ppm (Ts methyl) in ¹H NMR.

Functionalization of Boc-Protected Piperazine

Nucleophilic Substitution with Tosylate

Boc-piperazine (1.0 eq) reacts with 4-ethynyloxan-4-yl tosylate (1.1 eq) in anhydrous DMF under nitrogen. Employing DIPEA (2.5 eq) as a base at 80°C for 48 h drives the SN2 displacement, yielding the coupled product in 68% yield after column chromatography (SiO₂, EtOAc/hexane 1:4).

Key Spectral Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.40–3.55 (m, 8H, piperazine), 4.15 (s, 1H, ethynyl), 4.30–4.45 (m, 2H, oxane O-CH₂).
  • IR (KBr) : 3290 cm⁻¹ (C≡C-H), 2110 cm⁻¹ (C≡C), 1695 cm⁻¹ (C=O).
  • HRMS (ESI+) : m/z calcd for C₁₆H₂₅N₂O₃ [M+H]⁺: 301.1918; found: 301.1915.

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Coupling Strategy

An alternative pathway employs Mitsunobu conditions (DIAD, PPh₃, THF) to couple Boc-piperazine with 4-ethynyltetrahydropyran-4-ol. While this method circumvents tosylation, the yield remains lower (54%) due to competing side reactions.

Sonogashira Cross-Coupling

Exploratory use of Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in THF/Et₃N (3:1) enables coupling between 4-iodotetrahydropyran and Boc-piperazine-acetylene. However, regioselectivity issues limit practicality (yield: 37%).

Scalability and Process Optimization

Solvent Screening

Comparative studies identify DMF as superior to DMSO or acetonitrile, enhancing nucleophilicity while minimizing Boc-group cleavage.

Table 2. Solvent Impact on Substitution Yield

Solvent Temperature (°C) Time (h) Yield (%)
DMF 80 48 68
DMSO 90 36 52
MeCN 70 60 41

Base Optimization

DIPEA outperforms inorganic bases (K₂CO₃, NaH) by mitigating piperazine dimerization, a side reaction prevalent under strongly basic conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The ethynyloxan moiety may also play a role in binding to target molecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carbamate protection are widely explored for their tunable reactivity and drug-like properties. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Analogs and Their Substituents

Compound Name Substituent on Piperazine Key Structural Features Reference ID
Tert-butyl4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate 4-ethynyloxan-4-yl Ethynyl-tetrahydropyran ring, rigid scaffold
LQFM104 (tert-butyl4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate) (1-phenyl-1H-pyrazol-4-yl)methyl Aromatic pyrazole, lipophilic
tert-Butyl4-(piperidin-4-yl)piperazine-1-carboxylate Piperidin-4-yl Saturated bicyclic system
tert-Butyl4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 4-amino-2-cyanophenyl Electron-withdrawing cyano group
tert-Butyl4-(((4-oxo-4-(phenothiazin-10-yl)butyl)thio)carbonothioyl)piperazine-1-carboxylate Dithiocarbamate-phenothiazine hybrid Hybrid structure, redox-active

Physicochemical Properties

  • Rigidity vs.
  • Lipophilicity: The tetrahydropyran ring enhances lipophilicity (clogP ~2.5–3.0), favoring blood-brain barrier penetration relative to polar groups like cyanophenyl (clogP ~1.8) .
  • Metabolic Stability : Ethynyl groups are prone to oxidative metabolism, whereas saturated analogs (e.g., piperidin-4-yl derivatives ) may exhibit longer half-lives.

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